molecular formula C10H11NO B3156798 7-methoxy-3-methyl-1H-indole CAS No. 83696-96-2

7-methoxy-3-methyl-1H-indole

Cat. No. B3156798
CAS RN: 83696-96-2
M. Wt: 161.2 g/mol
InChI Key: ZFFUDWZTIUMEJN-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1H-indole is a significant heterocyclic system in natural products and drugs . It is used to study the effects of methoxy and amino substitution on the indole ring . It is also a reactant for the preparation of various compounds such as tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 7-methoxy-3-methyl-1H-indole can be represented by the empirical formula C9H9NO . The molecular weight is 147.17 .


Chemical Reactions Analysis

7-Methoxy-3-methyl-1H-indole is a reactant for the preparation of various compounds. It is used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It is also a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .


Physical And Chemical Properties Analysis

7-Methoxy-3-methyl-1H-indole has a refractive index n20/D 1.612 (lit.) . It has a boiling point of 108-110 °C/0.3 mmHg (lit.) and a density of 1.126 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Structure and Properties

7-methoxy-3-methyl-1H-indole, as part of the broader class of indole compounds, exhibits interesting chemical properties due to its structure. The indole molecule is non-planar, with delocalization of benzoid electrons over certain atoms, leading to unique chemical behaviors (Mukhopadhyyay et al., 1998). The interactions within the molecule, such as intramolecular hydrogen bonding, are significant for its stability and reactivity.

Synthetic Applications

7-methoxy-3-methyl-1H-indole has been used in various synthetic applications. For instance, it serves as a building block in the synthesis of heterocyclic compounds, particularly in the development of novel indole derivatives. These compounds have shown promise in various biological and pharmacological activities, including antimicrobial properties (Kalshetty et al., 2012).

Biological and Medicinal Research

Indole derivatives, including those related to 7-methoxy-3-methyl-1H-indole, have been extensively studied for their biological and medicinal properties. These compounds have been found to exhibit antimitotic activities and act as tubulin inhibitors, making them potential candidates for anticancer therapies (Romagnoli et al., 2008). Additionally, they have been investigated for their role in plant secondary metabolite modification, particularly in the context of indole glucosinolates (Pfalz et al., 2011).

Safety And Hazards

7-Methoxy-3-methyl-1H-indole is labeled as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7-methoxy-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11-10-8(7)4-3-5-9(10)12-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUDWZTIUMEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Johnston, CA Foster, MB Tierno… - ASSAY and Drug …, 2009 - liebertpub.com
… 4A and B), and the 7-methoxy-3-methyl-1H-indole-2-carboxylic acid hit (SID 847214) at 50 μM also failed to inhibit the growth of either cell line. However, both of the bis-furan …
Number of citations: 48 www.liebertpub.com
鈴木健司, スズキケンジ - 2015 - kyoto-phu.repo.nii.ac.jp
サマリウム金属と 1, 2-ジヨードエタンから容易に調製可能なヨウ化サマリウム (SmI2) は, 毒性の低い一電子還元剤である. SmI2 を用いた反応は, 中性条件, 室温以下で進行するという特徴を有して…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

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